molecular formula C7H12ClNO3 B12934014 Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B12934014
M. Wt: 193.63 g/mol
InChI Key: UZCNEXGQQSRNRQ-KQBMADMWSA-N
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Description

Methyl (1S,4S)-2-oxa-5-azabicyclo[221]heptane-1-carboxylate hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the palladium-catalyzed approach mentioned above can be scaled up for industrial applications, given the efficiency and broad substrate scope of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H/t5-,7-;/m0./s1

InChI Key

UZCNEXGQQSRNRQ-KQBMADMWSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@@H](CO1)NC2.Cl

Canonical SMILES

COC(=O)C12CC(CO1)NC2.Cl

Origin of Product

United States

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